molecular formula C8H19NO6P2 B047855 伊替膦酸 CAS No. 124351-85-5

伊替膦酸

货号 B047855
CAS 编号: 124351-85-5
分子量: 287.19 g/mol
InChI 键: LWRDQHOZTAOILO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"Incadronic acid," also known as a bisphosphonate compound, is primarily recognized for its role in bone resorption inhibition. Its detailed chemical synthesis, structure, and properties are vital for understanding its functionality and application in various fields, excluding drug use and dosage.

Synthesis Analysis

The synthesis of Incadronic acid or its analogs involves complex chemical processes. For example, the synthesis of dendronized chitosan−sialic acid hybrids uses convergent grafting of preassembled dendrons built on gallic acid and tri(ethylene glycol) backbone, indicating a multi-step synthetic approach that might be similar to Incadronic acid synthesis (H. Sashiwa, Y. Shigemasa, R. Roy, 2001). Another example includes the modular total syntheses of thymifodioic/incanic acids, showcasing an iterative and modular strategy, which could reflect the synthetic complexity of Incadronic acid (Sergio J. Álvarez-Méndez et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like Incadronic acid is often characterized using various spectroscopic techniques. For instance, dendritic aliphatic polyesters based on specific acid components have been studied for their molecular self-diffusion, indicating a structured approach to understanding molecular architecture (H. Ihre, A. Hult, E. Söderlind, 1996).

Chemical Reactions and Properties

Chemical properties, including reactivity and interactions, play a crucial role in the functionality of compounds. The synthesis and characterization of new amphiphilic dendrons, for instance, showcase the diversity of chemical functionalities and their potential reactivities, which could be paralleled in studies of Incadronic acid (H. Chow et al., 2006).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, phase behavior, and thermal stability, are essential for their application and handling. For example, the study on the synthesis of risedronic acid, a compound related to Incadronic acid, highlights the importance of solvent choice and additives in achieving pure forms of the compound, which directly relates to its physical properties (D. Nagy et al., 2019).

Chemical Properties Analysis

Chemical properties analysis often involves understanding the reactivity, stability, and interaction of compounds with other chemicals. The efficient synthesis of first- and second-generation water-soluble dendronized polymers provides insights into the chemical versatility and potential applications of dendronized compounds, which might offer parallels to the chemical property analysis of Incadronic acid (Wen Li, Andong Zhang, A. Schlüter, 2008).

科学研究应用

  1. 肿瘤学:伊替膦酸在治疗各种癌症中显示出潜力。它抑制 HTLV-I 感染的 T 细胞系和原发 ATL 细胞的生长,减少成人 T 细胞白血病中的肿瘤形成 (石川等人,2005)。它还诱导前列腺癌细胞凋亡 (松永等人,2007),并减少小鼠的胰腺肿瘤负担和腹水积聚 (泷口等人,2012)

  2. 骨科疾病:伊替膦酸在预防和治疗骨质疏松症方面有效。它通过减少刺激性骨吸收来抑制卵巢切除大鼠的骨质疏松症 (寺村等人,2002)。此外,它已被证明会影响骨折愈合,可能导致更大的骨痂形成 (李等人,2000)

  3. 抗炎:伊替膦酸减少骨破坏、软骨退化和关节炎症,使其成为关节炎等疾病的潜在治疗方法 (松尾等人,2003)。它还抑制晚期糖基化终产物诱导的血管生成,为治疗糖尿病视网膜病变提供了希望 (冈本等人,2002)

  4. 其他:伊替膦酸已被探索作为骨靶向剂,用于评估癌症中的骨转移 (重松等人,2002),以及对牙周炎的影响由卟啉单胞菌感染引起 (谷石井等人,2003)

属性

IUPAC Name

[(cycloheptylamino)-phosphonomethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDQHOZTAOILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154283
Record name Incadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis.
Record name Incadronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Incadronic acid

CAS RN

124351-85-5
Record name Incadronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124351-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Incadronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Incadronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 124351-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Incadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCADRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4.0 g of tetraethyl (cycloheptylamino)methylenebis(phosphonate) was dissolved in 40 ml of concentrated hydrochloric acid and heated under reflux for 2.5 hours. After cooling, the reaction solution was concentrated under reduced pressure to eliminate hydrochloric acid. Then, 30 ml of purified water was added to the residue and the mixture was again concentrated under reduced pressure. The oily product thus obtained was solidified by methanol and acetone and subject to the filtration. The residue was washed with acetone to give 2.5 g of (cycloheptylamino)methylenebis(phosphonic acid) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 ml of trimethylsililiodide was added dropwise to an ice-cold solution of 1.55 g of tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate) in 25 ml of carbon tetrachloride. Then, the mixture was stirred at room temperature for 2.5 hours. 2 ml of methanol and 1 ml of purified water were added to the ice-cold reaction solution and it was concentrated under reduced pressure. To the obtained residue were added methanol and acetone to give a white solid. The residue was recrystallized from water-methanol to give 0.39 g of (2-cycloheptyl)aminomethylenebis(phosphonic acid) as colorless crystals in the form of needles.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetraethyl(2-cycloheptenyl)aminomethylenebis(phosphonate)
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Incadronic acid
Reactant of Route 2
Incadronic acid
Reactant of Route 3
Reactant of Route 3
Incadronic acid
Reactant of Route 4
Incadronic acid
Reactant of Route 5
Incadronic acid
Reactant of Route 6
Incadronic acid

Citations

For This Compound
51
Citations
K Shimura - Reactions, 2007 - Springer
The man, who had multiple myeloma, had received oral minodronic acid as part of a clinical trial from September 2000 to May 2003. In September 2002, he spontaneously lost his right …
Number of citations: 0 link.springer.com
K Iwata - Reactions, 2014 - search.proquest.com
… bisphosphonate therapy with incadronic acid, pamidronic acid … incadronic acid 10mg once every 2 weeks after radiotherapy at 47 years-of-age. At the age of 50 years, incadronic acid …
Number of citations: 0 search.proquest.com
K Hayashi - Reactions, 2014 - search.proquest.com
… A 62-year-old woman developed atypical femoral fracture after receiving incadronic acid, … She had initially received pamidronic acid and incadronic acid [dosages not stated]. …
Number of citations: 0 search.proquest.com
K Shimura - Reactions, 2009 - Springer
… , thalidomide and incadronic acid. His cumulative bortezomib … , thalidomide and incadronic acid. His cumulative bortezomib … transplantation, thalidomide, incadronic acid and radiation to …
Number of citations: 0 link.springer.com
P Miszczyk, D Wieczorek, J Gałęzowska, B Dziuk… - Molecules, 2017 - mdpi.com
… exhibit similar activity to zoledronic acid and higher activity than incadronic acid. … , zoledronic acid (24.51 ± 2.23 μM) and incadronic acid (47.85 ± 1.39 μM), indicates that compounds 1 …
Number of citations: 5 www.mdpi.com
P Petruczynik, P Kafarski, M Psurski, J Wietrzyk… - Molecules, 2020 - mdpi.com
… These compounds exhibit similar activity to zoledronic acid and higher activity than incadronic acid, which were used as controls. However, studies of sheep with induced osteoporosis …
Number of citations: 3 www.mdpi.com
M Koizumi - Inpharma, 2000 - Springer
… In this study, 15 patients with breast cancer who developed bone metastases received infusions of IV incadronic acid 10mg once weekly for 5 weeks (10mg× 5 regimen; n= 8), a single …
Number of citations: 0 link.springer.com
HS GN S, S Ganesan Rajalekshmi… - Journal of …, 2020 - Taylor & Francis
… acid, incadronic acid and levetiracetam exhibited superior binding affinities and similar interactions with the selected binding site of SERPINA3. Tiludronic acid, incadronic acid and …
Number of citations: 9 www.tandfonline.com
A Sasaki - Inpharma, 2000 - Springer
… cancer cells received SC incadronic acid 6 µg/… incadronic acid recipients, compared with controls, had fewer and smaller osteolytic lesions at the femur and mandible. Incadronic acid …
Number of citations: 0 link.springer.com
A Nasulewicz‐Goldeman, W Goldeman… - Chemical Biology & …, 2019 - Wiley Online Library
… Untreated cells and cells treated with either zoledronic or incadronic acid served as controls. After incubation, cells were non-enzymatically detached from the wells, centrifuged, and …
Number of citations: 3 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。